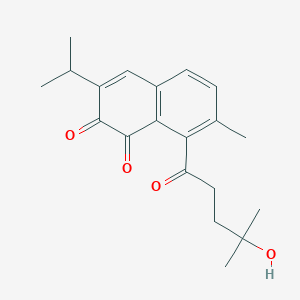
Prionoid D
説明
Prionoid D is a compound with the molecular formula C20H24O4 and a molecular weight of 328.4 g/mol . It is sourced from the roots of Salvia prionitis . It is a type of diterpenoid .
Molecular Structure Analysis
The molecular structure analysis of prion-like proteins is a challenging task. Techniques like solid-state nuclear magnetic resonance (SSNMR) are often used to investigate these insoluble, morphologically heterogeneous aggregates with poor crystallinity .
Chemical Reactions Analysis
The analysis of chemical reactions related to prion-like proteins is complex and involves a network of numerous molecular interactions . Tools like the interactive chemical reaction platform, SCAN, have been developed to analyze the chemical reaction path network .
科学的研究の応用
Prion Diseases and Pathogenesis
Prion diseases, including scrapie, Creutzfeldt–Jakob disease (CJD), and kuru, result from the conformational conversion of the cellular prion protein (PrPC) into the scrapie prion protein (PrPSc). PrPSc acts as an infectious template, recruiting and converting normal PrPC into its misfolded, pathogenic isoform . Understanding the pathogenesis of prion diseases is critical for therapeutic development.
Prion-Like Spread in Other Proteins
Beyond prion diseases, prionoid spread has been observed in other proteins associated with neurodegenerative conditions. For instance:
- Amyloid β (Aβ) : A key player in Alzheimer’s disease, Aβ exhibits prion-like behavior, contributing to plaque formation and neuronal damage .
- Tau : In conditions like Alzheimer’s and frontotemporal dementia, tau protein aggregates propagate in a prion-like manner .
- α-Synuclein : Linked to Parkinson’s disease, α-synuclein also exhibits prionoid properties .
Phagocytosis and Clearance Mechanisms
Prion clearance mechanisms differ from those of other misfolded proteins. While triggering receptor expressed on myeloid cells-2 (TREM2) and macrophage scavenger receptor 1 (Msr1) are involved in Aβ phagocytosis, they play a minor role in prion clearance . Understanding these differences informs therapeutic strategies.
ALS-Related Prionoids
Amyotrophic lateral sclerosis (ALS) may involve prionoid proteins. Cu/Zn superoxide dismutase 1, TAR DNA-binding protein of 43 kDa, and fused in sarcoma are plausible contributors to ALS pathology via prion-like spread .
Novel Therapeutic Approaches
Researchers are exploring innovative strategies to combat prion diseases. These include:
作用機序
Target of Action
Prionoid D, like other prion-like proteins, primarily targets the cellular prion protein (PrP C) . The cellular prion protein is a normal protein encoded by the host genome . It plays a crucial role in the pathogenesis of prion diseases .
Mode of Action
Prionoid D interacts with its target, the cellular prion protein, through a process known as conformational conversion . This process involves the prionoid D acting as an infectious template that recruits and converts the normal cellular prion protein into a pathogenic, misfolded isoform . This phenomenon of prion-like spread has also been observed in many other disease-associated proteins .
Biochemical Pathways
The primary biochemical pathway affected by Prionoid D involves the accumulation and propagation of misfolded proteins in the brain . This is a common pathological hallmark shared by many neurodegenerative diseases . The misfolded proteins can induce the formation of protein aggregates such as amyloid plaques and neurofibrillary tangles .
Pharmacokinetics
It is known that prion-like proteins show remarkable resistance to proteases, heat, and decontamination methods . This resistance could potentially influence the bioavailability of Prionoid D.
Result of Action
The action of Prionoid D results in the formation of pathological aggregates of the cellular prion protein . These aggregates are resistant to proteases and have different biochemical properties compared to the normal cellular prion protein . The accumulation of these aggregates in the brain leads to neurodegenerative disorders .
Action Environment
Environmental factors can influence the action of Prionoid D. Additionally, strain-specific differences in efficiency of infection by natural routes of infection can also select for prion strains .
将来の方向性
特性
IUPAC Name |
8-(4-hydroxy-4-methylpentanoyl)-7-methyl-3-propan-2-ylnaphthalene-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-11(2)14-10-13-7-6-12(3)16(17(13)19(23)18(14)22)15(21)8-9-20(4,5)24/h6-7,10-11,24H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTDHGFZGVITEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)C(=O)CCC(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prionoid D | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



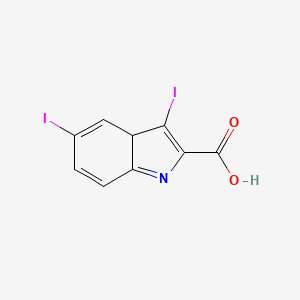
![3-[(4-Chlorophenyl)methoxy]-5,6-diphenyl-1,2,4-triazine](/img/structure/B3038564.png)
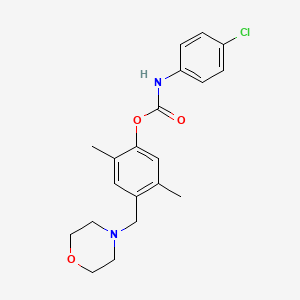
![2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B3038567.png)
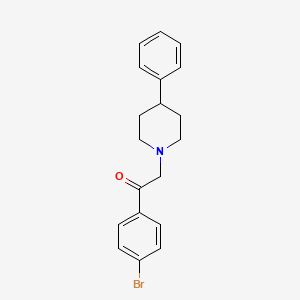
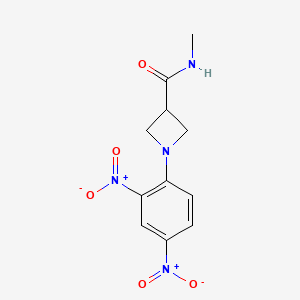
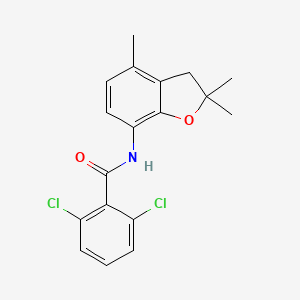

![1'-(4-Chloro-2-nitrobenzenesulfonyl)-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B3038573.png)
![3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B3038574.png)
![3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B3038575.png)
![Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate](/img/structure/B3038579.png)
![5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine](/img/structure/B3038581.png)
![4-bromo-N-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-3-methylaniline](/img/structure/B3038582.png)